[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
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Overview
Description
The compound [(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes acetoxy, benzoyloxy, hydroxy, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-oxygen bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetic anhydride, benzoyl chloride, and pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reagents would be tailored to ensure the highest efficiency and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its complex structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,3aR,5S,6E,9S,10S,11S,13R,13aS)-2,9,10-Triacetoxy-3a-hydroxy-11,13-bis(isobutyryloxy)-2,5,8,8-tetramethyl-12-methylene-4-oxo-2,3,3a,4,5,8,9,10,11,12,13,13a-dodecahydro-1H-cyclopenta[12]annulen-1-yl benzoate]
- [(1R,2R,3aR,4S,5S,6Z,9S,10S,11R,13R,13aS)-2,4,9,10,11,13-Hexaacetoxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylene-4-oxo-2,3,3a,4,5,8,9,10,11,12,13,13a-dodecahydro-1H-cyclopenta[12]annulen-1-yl benzoate]
Uniqueness
The uniqueness of [(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C43H51NO15 |
---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33?,34-,35+,36-,37+,38?,42+,43+/m0/s1 |
InChI Key |
SHDZRELSKRRBMR-CXWYCANHSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C(C([C@@H]([C@H](C(=C)C([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Origin of Product |
United States |
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